molecular formula C32H25F2N3O5S B4542151 (2E)-2-({5-[(2,4-difluorophenoxy)methyl]furan-2-yl}methylidene)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

(2E)-2-({5-[(2,4-difluorophenoxy)methyl]furan-2-yl}methylidene)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4542151
M. Wt: 601.6 g/mol
InChI Key: VPPBUDMZYRVYAW-JFLMPSFJSA-N
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Description

The compound “(2E)-2-({5-[(2,4-difluorophenoxy)methyl]furan-2-yl}methylidene)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the thiazolo[3,2-a]pyrimidine core, the introduction of the furan and phenyl groups, and the final carboxamide formation. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nucleophiles. Reaction conditions such as solvent choice, temperature, and pH play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: As a potential drug candidate for treating diseases.

    Industry: As a precursor for manufacturing advanced materials or chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to desired therapeutic effects. Detailed studies on the compound’s binding affinity, selectivity, and pharmacokinetics are essential for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thiazolo[3,2-a]pyrimidine derivatives with different substituents on the furan, phenyl, or carboxamide groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity, biological activity, or physical properties compared to other similar compounds.

Properties

IUPAC Name

(2E)-2-[[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25F2N3O5S/c1-17-6-4-5-7-24(17)36-30(38)28-19(3)35-32-37(29(28)26-12-8-18(2)41-26)31(39)27(43-32)15-21-10-11-22(42-21)16-40-25-13-9-20(33)14-23(25)34/h4-15,29H,16H2,1-3H3,(H,36,38)/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPBUDMZYRVYAW-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(O4)C)C(=O)C(=CC5=CC=C(O5)COC6=C(C=C(C=C6)F)F)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(O4)C)C(=O)/C(=C\C5=CC=C(O5)COC6=C(C=C(C=C6)F)F)/S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2E)-2-({5-[(2,4-difluorophenoxy)methyl]furan-2-yl}methylidene)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
(2E)-2-({5-[(2,4-difluorophenoxy)methyl]furan-2-yl}methylidene)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 3
(2E)-2-({5-[(2,4-difluorophenoxy)methyl]furan-2-yl}methylidene)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 4
(2E)-2-({5-[(2,4-difluorophenoxy)methyl]furan-2-yl}methylidene)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 5
(2E)-2-({5-[(2,4-difluorophenoxy)methyl]furan-2-yl}methylidene)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
(2E)-2-({5-[(2,4-difluorophenoxy)methyl]furan-2-yl}methylidene)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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